Cyclohexanone dimethylhydrazone

Stereoselective Synthesis α-Alkylation Schiff Base Chemistry

Cyclohexanone dimethylhydrazone (CAS 10424-93-8), also known as cyclohexanone N,N-dimethylhydrazone, is a hydrazone derivative of cyclohexanone (IUPAC: N-(cyclohexylideneamino)-N-methylmethanamine). It is a stable, distillable liquid with a predicted purity specification typically ≥95%.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 10424-93-8
Cat. No. B079045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone dimethylhydrazone
CAS10424-93-8
SynonymsCyclohexanone dimethyl hydrazone
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN(C)N=C1CCCCC1
InChIInChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3
InChIKeyJMWQMSHGXKPKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone Dimethylhydrazone (CAS 10424-93-8): Sourcing & Specification Guide for Advanced Synthesis


Cyclohexanone dimethylhydrazone (CAS 10424-93-8), also known as cyclohexanone N,N-dimethylhydrazone, is a hydrazone derivative of cyclohexanone (IUPAC: N-(cyclohexylideneamino)-N-methylmethanamine) . It is a stable, distillable liquid with a predicted purity specification typically ≥95% . Its primary industrial and academic utility is as a 'masked' or 'protected' form of cyclohexanone, enabling regio- and stereoselective α-alkylation reactions that are difficult to achieve with the parent ketone [1].

Workflow
Stereoselective α-alkylation of masked cyclohexanone
Selection
Hydrazone protecting group with mild oxidative cleavage
Use Context
Complex molecule and library synthesis intermediate

Why Cyclohexanone Dimethylhydrazone Cannot Be Swapped with Other Hydrazones or Enamines


The dimethylhydrazone (DMH) functional group is not a generic ketone protecting group; direct substitution with other hydrazones, oximes, or enamines often leads to divergent or failed synthetic outcomes. Research shows that lithiated cyclohexanone DMH alkylations can achieve axial selectivities exceeding 98%, a level of stereocontrol generally unmatched by the corresponding lithium enolates which show only modest selectivities [1]. Furthermore, the hydrolytic stability of hydrazones is 100- to 1000-fold more sensitive than analogous oximes, making DMH derivatives uniquely suited for applications requiring a highly specific cleavage window [2].

Lithium enolates May lack axial stereoselectivity; diastereomeric outcomes may differ substantially from DMH-mediated alkylation.
Oxime derivatives Hydrolytic stability profile differs significantly; cleavage conditions may not transfer directly, risking incomplete or harsh deprotection.
Direct alkylation Without DMH directing group, regiochemical control may be lost, producing complex product mixtures instead of predictable positional selectivity.

Cyclohexanone Dimethylhydrazone: Head-to-Head Quantitative Differentiation Data for Procurement


Axial Alkylation Selectivity: >98% for Cyclohexanone DMH vs Modest Selectivity for Lithium Enolates

The alkylation of lithiated cyclohexanone dimethylhydrazone (DMH) proceeds with a strong preference for axial entry of the electrophile, often exceeding 98% selectivity. In contrast, the corresponding lithium enolates of cyclohexanone exhibit only modest axial selectivities. This is a class-level distinction for Schiff base derivatives (including hydrazones, oximes, and imines) versus enolates, where the former achieve dramatically higher stereocontrol [1] [2].

Axial Alkylation Selectivity
Class-level
>98% axial entry preference
Supports trans-disubstituted cyclohexanone synthesis with reported high axial selectivity.
Substrate-dependent; reported for Schiff base derivatives including DMH.
Stereoselective Synthesis α-Alkylation Schiff Base Chemistry

Hydrolytic Cleavage Sensitivity: Cyclohexanone DMH is >100-Fold More Labile than Corresponding Oximes

The hydrazone functional group in cyclohexanone DMH is 10^2 to 10^3-fold more sensitive to hydrolysis than analogous oximes. This differential lability is a class-level property of aliphatic hydrazones, as established by Kalia and Raines (2008). This means the DMH group can be selectively cleaved under much milder conditions (e.g., pH 7, room temperature via oxidative hydrolysis) without affecting other sensitive functional groups, a key advantage over more robust oxime or ketal protecting groups [1].

Hydrolytic Lability
Class-level
100–1000× more labile than oximes
Supports mild oxidative deprotection strategy for complex intermediates.
Class-level property of aliphatic hydrazones; specific kinetics require review.
Protecting Group Strategy Hydrolytic Stability Chemoselectivity

Regioselective Alkylation Control: Directed vs. Random Functionalization of 1,3-Diketones

In a comparative study of alkylation regioselectivity, dimethylhydrazones of cyclic 1,3-diketones were sequentially metalated and alkylated following a predictable hierarchy (Hauser's rule: NH- > C-4 Ha > C-5 > C-4 Hb) to afford mono- and polyalkylated products in good yields. Without the DMH directing group, direct alkylation of the parent diketone leads to complex mixtures and poor control [1].

Regioselective Alkylation
Context-dependent
Predictable sequence: NH > C-4 Ha > C-5 > C-4 Hb
Supports positional control in 1,3-diketone functionalization via DMH-directed metallation.
Yields vary by substrate; metallation conditions require optimization.
Regioselective Alkylation Polymetalated Species Hauser's Rule

Chemoselective Oxidative Cleavage: Cyclohexanone DMH to Nitrile Conversion with MMPP

Aldehyde and ketone N,N-dimethylhydrazones undergo chemoselective oxidative cleavage to the corresponding nitriles using magnesium monoperoxyphthalate hexahydrate (MMPP) under extremely mild conditions (MeOH, 0°C). For example, 4-oxo-2-phenylpentanal dimethylhydrazone was converted to 4-oxo-2-phenylpentanenitrile in 91% yield in just 5 minutes [1] . This is a class-level reaction for N,N-dimethylhydrazones, offering a mild alternative to harsh oxidative or eliminative nitrile synthesis methods.

Nitrile Conversion (MMPP)
Class-level
MMPP, MeOH, 0°C; example: 91% yield, 5 min
Supports mild nitrile synthesis from hydrazone precursors at low temperature.
Class-level reaction for N,N-dimethylhydrazones; substrate scope requires verification.
Nitrile Synthesis Oxidative Cleavage MMPP Reagent

Validated Spectroscopic Benchmark Identity for Quality Control

The identity and purity of cyclohexanone dimethylhydrazone can be unambiguously confirmed using its published 13C NMR spectrum, which serves as a procurement benchmark. Distinct chemical shifts, such as the imine carbon (C=N) and the N,N-dimethyl carbons, are well-resolved and documented in authoritative spectral databases [1]. This is a supporting quality-control measure, as consistent spectral properties are a prerequisite for reproducible synthetic results.

NMR Identity Benchmark
Data to verify
Published 13C NMR spectral database
Supports batch identity verification for synthetic protocol reproducibility.
Confirm spectrum against authenticated reference standard upon receipt.
Analytical Chemistry NMR Spectroscopy Quality Control

Key Application Scenarios Where Cyclohexanone Dimethylhydrazone Delivers Decisive Advantages


Stereospecific Synthesis of trans-2,6-Disubstituted Cyclohexanones

In medicinal chemistry and natural product synthesis, the ability to alkylate cyclohexanone with >98% axial selectivity is paramount for constructing trans-1,2-disubstituted cyclohexane motifs with high diastereomeric purity [1]. This enzymatic or enolate-derived selectivity is difficult to replicate, making the DMH method the pathway of choice.

Mild Deprotection in Complex, Multifunctional Molecules

For advanced intermediates carrying acid- or base-sensitive groups, the >100-fold enhanced lability of the DMH group relative to oximes enables a unique 'mild cleavage window' [2]. This allows selective ketone unveiling via oxidative hydrolysis at neutral pH without damaging the rest of the molecule.

Controlled Polyalkylation of Cyclic 1,3-Diketones

When synthesizing polyalkylated 1,3-cyclohexanedione building blocks, the predictable metallation and alkylation sequence governed by the DMH auxiliary eliminates the complex mixture problem of direct alkylation [3]. This control is critical for generating libraries of compounds for drug discovery.

Direct, Mild Conversion to Cyclohexanecarbonitrile Derivatives

The established MMPP-oxidative cleavage pathway for N,N-dimethylhydrazones provides a 0°C, high-yielding route to structurally complex nitriles from the corresponding cyclohexanone derivative [4]. This is a powerful strategic alternative to traditional, harsher nitrile syntheses.

Application
Selection Property
Validation Focus
trans-2,6-Disubstituted cyclohexanone synthesis
Axial alkylation stereoselectivity
Diastereomeric purity verification
Multifunctional intermediate deprotection
Hydrolytic lability under mild conditions
Chemoselectivity assessment
Polyalkylated 1,3-diketone library synthesis
DMH-directed regiochemical control
Positional selectivity verification
Cyclohexanecarbonitrile synthesis
Oxidative C=N cleavage efficiency
Nitrile yield and purity assessment
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